molecular formula C5H5ClOS B1603092 (3-Chlorothiophen-2-yl)methanol CAS No. 193602-41-4

(3-Chlorothiophen-2-yl)methanol

Cat. No. B1603092
M. Wt: 148.61 g/mol
InChI Key: CAAOMIYPIICAKB-UHFFFAOYSA-N
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Description

(3-Chlorothiophen-2-yl)methanol, or CTM, is a synthetic organic compound of the thiophene family. It is an important intermediate in the synthesis of a variety of compounds, including pharmaceuticals, pesticides, and other specialty chemicals. CTM is also used in the synthesis of various derivatives of thiophene, which are important for their various applications in materials science, organic synthesis, and medicinal chemistry. CTM is also used as a starting material for a variety of other chemical reactions.

Scientific Research Applications

  • Lipid Dynamics in Biomembrane Studies : Methanol, a common solubilizing agent for studying transmembrane proteins/peptides, significantly impacts lipid dynamics in biological and synthetic membranes. This is particularly relevant in terms of bilayer compositional stability, crucial for cell survival and protein reconstitution (Nguyen et al., 2019).

  • Gas-phase Reactions in Chemistry : Methanol enhances the gas-phase reaction of 2-chlorothiophene with hydrogen sulfide, significantly increasing the reaction's selectivity and efficiency (Deryagina et al., 2002).

  • Catalysis in Methanol Synthesis : The incorporation of rare earth elements in methanol synthesis catalysts can enhance their performance due to their unique chemical and physical properties (Richard & Fan, 2018).

  • Synthesis of Heterocyclic Compounds : Studies have shown efficient methods for synthesizing heterocyclic compounds, like 3,4-dihydro-2H-benzo[b][1,4]thiazine, using furan-2-yl(phenyl)methanol derivatives (Reddy et al., 2012).

  • Enantiodiscrimination of α-Racemic Carboxylic Acids : Optically pure aziridin-2-yl methanols have been used effectively as sensors for the enantiodiscrimination of α-racemic carboxylic acids, demonstrating their potential in chemical analysis (Malinowska et al., 2020).

  • Study of Kinetics in Chemical Reactions : Kinetic studies involving methanol have been conducted to understand the methanolysis of various compounds, providing insights into reaction mechanisms and potential applications in decontamination processes (Dhar et al., 2011).

  • Catalyst Development for Organic Reactions : Research on developing new catalysts for organic reactions, such as the Huisgen 1,3-dipolar cycloaddition, has shown significant improvements in efficiency and selectivity (Ozcubukcu et al., 2009).

properties

IUPAC Name

(3-chlorothiophen-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClOS/c6-4-1-2-8-5(4)3-7/h1-2,7H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAAOMIYPIICAKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70622718
Record name (3-Chlorothiophen-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70622718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Chlorothiophen-2-yl)methanol

CAS RN

193602-41-4
Record name (3-Chlorothiophen-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70622718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
NA Chaika, KV Shvydenko, TI Shvydenko… - Chemistry of …, 2023 - Springer
The halogen dance reaction was utilized for preparation of iodothiophenes. Starting from a set of dihalo-substituted thiophenes, their derivatives, namely, aldehydes, acids, and 2,5-…
Number of citations: 4 link.springer.com
VM Crowley, A Khandelwal, S Mishra… - Journal of medicinal …, 2016 - ACS Publications
Glucose regulated protein 94 (Grp94) is the endoplasmic reticulum resident of the heat shock protein 90 kDa (Hsp90) family of molecular chaperones. Grp94 associates with many …
Number of citations: 77 pubs.acs.org
VM Crowley - 2017 - kuscholarworks.ku.edu
Molecular chaperones are responsible for the maturation of nascent polypeptides and the re-maturation of denatured proteins. One chaperone family that has emerged as an attractive …
Number of citations: 1 kuscholarworks.ku.edu

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